molecular formula C14H11Cl2NO3 B14595825 N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide CAS No. 61066-79-3

N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide

Katalognummer: B14595825
CAS-Nummer: 61066-79-3
Molekulargewicht: 312.1 g/mol
InChI-Schlüssel: RYQXYASPOLHKTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide is an organic compound that belongs to the class of aryloxyphenoxypropionic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide typically involves the reaction of 2,4-dichlorophenol with methoxybenzene under specific conditions to form the intermediate compound. This intermediate is then reacted with formamide to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.

Wirkmechanismus

The mechanism of action of N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other aryloxyphenoxypropionic acids such as:

  • 2,4-Dichlorophenoxyacetic acid
  • 2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid

Uniqueness

N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

61066-79-3

Molekularformel

C14H11Cl2NO3

Molekulargewicht

312.1 g/mol

IUPAC-Name

N-[4-(2,4-dichlorophenoxy)-2-methoxyphenyl]formamide

InChI

InChI=1S/C14H11Cl2NO3/c1-19-14-7-10(3-4-12(14)17-8-18)20-13-5-2-9(15)6-11(13)16/h2-8H,1H3,(H,17,18)

InChI-Schlüssel

RYQXYASPOLHKTH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.